2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

Description

Properties

IUPAC Name |

2-amino-4-chloro-5-nitro-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O3/c5-2-1(9(11)12)3(10)8-4(6)7-2/h(H3,6,7,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTPUMOOQSNOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80289270 | |

| Record name | 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-99-4 | |

| Record name | 1007-99-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80289270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine CAS 1007-99-4 properties

An In-depth Technical Guide to 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine (CAS 1007-99-4): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 1007-99-4, is a substituted pyrimidine derivative that has garnered significant interest within the scientific community.[1] Its unique molecular architecture, featuring a confluence of reactive functional groups on a core heterocyclic scaffold, positions it as a versatile building block in synthetic organic chemistry and a promising candidate in medicinal chemistry. The pyrimidine ring is a fundamental structural motif in nucleic acids and numerous approved therapeutic agents, underscoring the importance of its derivatives.[2][3]

This technical guide offers a comprehensive overview of this compound, synthesized from the perspective of a Senior Application Scientist. It aims to provide researchers, chemists, and drug development professionals with a detailed understanding of its physicochemical properties, a validated synthetic protocol, its reactivity profile, biological significance, and essential safety protocols. The narrative emphasizes the causal relationships behind experimental procedures and the strategic value of this compound in modern research endeavors.

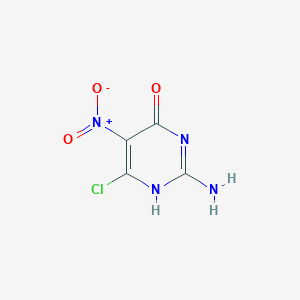

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and development. These parameters dictate its solubility, stability, and compatibility with various analytical and synthetic methodologies.

Physicochemical Properties

The key physicochemical properties of this compound have been compiled from various sources and are summarized below. The predicted values, derived from computational models, offer valuable estimations where experimental data is not available.

| Property | Value | Source |

| CAS Number | 1007-99-4 | [1][4][5] |

| Molecular Formula | C₄H₃ClN₄O₃ | [1][5] |

| Molecular Weight | 190.54 g/mol | [5][6] |

| Appearance | Yellow solid | [5] |

| Melting Point | >350 °C | [5] |

| Boiling Point | 268.2 °C at 760 mmHg | [4] |

| Density | 2.2 g/cm³ | [4] |

| Vapor Pressure | 1.67 x 10⁻⁶ mmHg at 25°C | [4] |

| pKa (Predicted) | 4.0 ± 0.50 | [5] |

| LogP | 1.43 | [4] |

| Solubility | Insoluble in water | [7] |

Spectroscopic Analysis

Spectroscopic data provides an empirical fingerprint of a molecule's structure. For this compound, the following spectroscopic characteristics are critical for its identification and characterization.

¹H NMR Spectroscopy Proton NMR is essential for confirming the identity and purity of the synthesized compound. A reported spectrum in DMSO-d₆ provides clear, diagnostic signals.[5]

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.16 (s, 1H), 8.59 (s, 1H), 7.13 (s, 1H).[5]

-

Causality and Interpretation:

-

The downfield signal at δ 12.16 is characteristic of the acidic proton of the hydroxyl group, which exists in tautomeric equilibrium with the pyrimidinone form. Its broadness and chemical shift are typical for such protons.

-

The signals at δ 8.59 and δ 7.13 are attributed to the two protons of the primary amino group (-NH₂). The presence of two distinct singlets suggests restricted rotation around the C-N bond due to the electronic influence of the adjacent nitro group and the pyrimidine ring, making the two protons chemically non-equivalent.

-

Expected Signatures in Other Techniques

-

¹³C NMR: Four distinct signals are expected for the pyrimidine ring carbons, with chemical shifts influenced by the attached electronegative atoms (N, Cl, O) and functional groups. The carbon bearing the chloro group would appear significantly downfield.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include N-H stretching for the amino group (~3300-3500 cm⁻¹), O-H stretching for the hydroxyl group (~3200-3600 cm⁻¹), C=O stretching from the keto-enol tautomer (~1650-1700 cm⁻¹), N=O stretching for the nitro group (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 190. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a definitive feature.

Caption: Key spectroscopic signatures for compound characterization.

Synthesis and Reactivity

The utility of a chemical building block is defined by its accessibility through synthesis and its potential for subsequent chemical transformations.

Synthetic Protocol

A reliable, high-yield synthesis is crucial for enabling further research. The following protocol is based on a reported procedure for the nitration of a pyrimidine precursor.[5]

Objective: To synthesize this compound via electrophilic nitration.

Materials:

-

2-Amino-6-chloropyrimidin-4(3H)-one (10 g, 68.73 mmol)

-

98% Sulfuric acid (46 mL)

-

65% Nitric acid (9 g)

-

Ice

Step-by-Step Methodology:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and under controlled temperature, dissolve 2-amino-6-chloropyrimidin-4(3H)-one (10 g) in 98% sulfuric acid (46 mL). Gentle warming to 40 °C may be required to facilitate dissolution.

-

Expert Insight: Sulfuric acid serves not only as a solvent but also as a protonating agent, activating the pyrimidine ring towards electrophilic attack. Its dehydrating nature also helps generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.

-

-

Nitration: Cool the solution to room temperature. Slowly add 65% nitric acid (9 g) dropwise while maintaining vigorous stirring. The temperature should be carefully monitored to prevent runaway reactions.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: Carefully pour the reaction mixture into 100 g of crushed ice. This step quenches the reaction and precipitates the product, which has low solubility in the acidic aqueous medium.

-

Self-Validating System: The significant exotherm upon quenching necessitates a slow, controlled addition to a large volume of ice to ensure safety and prevent product degradation.

-

-

Purification: Collect the resulting yellow precipitate by vacuum filtration. Wash the filter cake with cold water to remove residual acid. Dry the solid in a vacuum oven to afford the target product.

-

Yield: ~12 g (87% yield).[5]

-

Caption: Workflow for the synthesis of the title compound.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups, making it a valuable intermediate.

-

Nucleophilic Aromatic Substitution (SₙAr): The chloro substituent at the C4 position is activated by the electron-withdrawing nitro group and the pyrimidine ring nitrogens. This makes it an excellent leaving group, susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides) to generate a diverse library of derivatives.

-

Modification of Amino and Hydroxyl Groups: The primary amine and hydroxyl groups can undergo standard transformations, such as acylation, alkylation, or conversion to other functional groups, providing further avenues for structural modification.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then be used in subsequent reactions like diazotization or amide bond formation. This transformation dramatically alters the electronic properties and biological profile of the molecule.

Biological Activity and Therapeutic Potential

The interest in this compound is primarily driven by its potential applications in drug discovery, particularly in oncology.

Mechanism of Action in Oncology

Scientific studies have identified this compound as a potential inhibitor of thymidine phosphorylase (TP).[1]

-

Role of Thymidine Phosphorylase: TP is a key enzyme in the nucleotide salvage pathway.[1] This pathway is highly active in rapidly proliferating cells, including cancer cells, as it allows them to recycle nucleosides for DNA synthesis and repair.[1]

-

Inhibition and Apoptosis: By inhibiting TP, this compound can disrupt the supply of nucleotides necessary for DNA replication.[1] This disruption can trigger cell cycle arrest and induce programmed cell death (apoptosis) in cancerous tissues, making it a valuable mechanism for developing novel anticancer therapies.[1]

Caption: Inhibition of Thymidine Phosphorylase in the nucleotide salvage pathway.

Broader Context in Medicinal Chemistry

The pyrimidine scaffold is a privileged structure in medicinal chemistry, found in drugs with diverse activities, including antiviral and anti-inflammatory properties.[8][9] The presence of a nitro group is also significant, as it is a key pharmacophore in numerous approved drugs and can act as a bioisostere for other functional groups.[10] The combination of these features makes this compound and its derivatives attractive candidates for screening against a wide range of biological targets.

Handling, Storage, and Safety

Adherence to strict safety protocols is paramount when working with any laboratory chemical.

Laboratory Safety Protocol

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety glasses or goggles.[11]

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.[4]

-

Respiratory Protection: For handling large quantities, a dust mask or respirator may be necessary.[4]

-

-

Handling: Avoid contact with skin and eyes.[4] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[11]

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[4][11]

-

Skin Contact: Wash off with soap and plenty of water.[4][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[4]

-

In all cases of exposure, seek medical attention.

-

Storage and Stability

-

Conditions: Store in a cool, dark, and dry place in a tightly sealed container.[5] For long-term stability, storage in a freezer at or below -20°C under an inert atmosphere is recommended.[5][12]

-

Stability: The compound is generally stable under recommended storage conditions but may be sensitive to prolonged exposure to air.[4][7]

Disposal

-

Procedure: Dispose of the material through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not allow it to enter sewer systems or waterways.[4]

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a chemical intermediate and a pharmacologically active agent. Its well-defined physicochemical properties, accessible synthetic route, and versatile reactivity make it a valuable tool for researchers in organic synthesis and drug discovery. The demonstrated activity as a thymidine phosphorylase inhibitor highlights its promise in the development of new anticancer therapeutics. This guide provides the foundational knowledge required for its safe handling, effective synthesis, and strategic application in advancing scientific research.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advancing Anticancer Research.

- Molbase. This compound | 1007-99-4.

- Fisher Scientific.

- National Industrial Chemicals Notification and Assessment Scheme. Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.

- Chikhale, R. et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central.

- PubChem. 2-Amino-4-chloro-5-nitrophenol | C6H5ClN2O3 | CID 3894848.

- ChemicalBook.

- Marcialis, M. A. et al. (1973). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.

- PubChem. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.

- Cosmetic Ingredient Review. (2012). BUFF CIR EXPERT PANEL MEETING DECEMBER 10-11, 2012.

- European Commission. (2006). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99).

- Biosynth. 2-Amino-4-chloro-5-nitro-6-hydroxypyrimidine | 1007-99-4 | FA12037.

- BLDpharm. 1007-99-4|this compound.

- Recent Advances in Pyrimidine-Based Drugs. (2021). PubMed Central.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024).

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PubMed Central.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. This compound | 1007-99-4-Molbase [molbase.com]

- 5. 1007-99-4 | CAS DataBase [m.chemicalbook.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-Amino-4-chloro-5-nitrophenol | C6H5ClN2O3 | CID 3894848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. 1007-99-4|this compound|BLD Pharm [bldpharm.com]

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine structural formula and isomers

The following technical guide provides an in-depth analysis of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine , a critical heterocyclic intermediate used in the synthesis of antiviral guanine analogues (e.g., Abacavir) and substituted purines.

Structural Analysis, Isomerism, and Synthetic Methodologies

Executive Summary

This compound (CAS: 1007-99-4 ) is a poly-functionalized pyrimidine derivative.[1] It serves as a "linchpin" scaffold in medicinal chemistry due to its orthogonal reactivity: the electrophilic C4-chloride allows for nucleophilic aromatic substitution (

This guide details the structural dynamics (tautomerism), validated synthesis protocols, and downstream applications of this compound.

Chemical Identity & Physical Properties

| Property | Specification |

| IUPAC Name | This compound |

| Preferred Tautomeric Name | 2-Amino-4-chloro-5-nitro-6(1H)-pyrimidinone |

| CAS Registry Number | 1007-99-4 |

| Molecular Formula | |

| Molecular Weight | 190.54 g/mol |

| Appearance | Light yellow to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and ethanol |

| Melting Point | >268 °C (dec.)[2] |

| pKa (Calculated) | ~5.8 (OH/NH), ~0.5 (Basic N) |

Structural Analysis and Isomerism

The structural complexity of this molecule arises not from chiral centers (it is planar and achiral) but from prototropic tautomerism . Understanding the dominant tautomer is critical for predicting reactivity and interpreting NMR spectra.

Tautomeric Equilibrium

While the name implies a "hydroxy" group at position 6, pyrimidines with hydroxyl substituents exist predominantly in the oxo (lactam) form in the solid state and in polar solvents.

-

Major Form (Lactam): 2-Amino-4-chloro-5-nitro-6(1H)-pyrimidinone. The proton resides on N1, creating a carbonyl at C6.

-

Minor Form (Lactim): this compound.[1] The proton resides on the oxygen.

-

Amino-Imino Tautomerism: The exocyclic C2-amino group is stable as

. The imino form (

Visualization of Tautomers

The following diagram illustrates the equilibrium, highlighting the dominant lactam form stabilized by the electron-withdrawing nitro group.

Figure 1: Tautomeric Landscape. The N1-H (Lactam) form is thermodynamically favored due to the resonance stabilization of the amide-like linkage.

Synthesis Protocols

The synthesis of this compound typically proceeds via the nitration of a pyrimidine precursor followed by chlorination and controlled hydrolysis . The most robust route starts from 2-amino-4,6-dihydroxypyrimidine.

Synthetic Pathway Overview

Figure 2: Step-wise synthetic workflow from commercially available precursors.

Detailed Experimental Protocol

Safety Note: Phosphorus oxychloride (

Step 1: Nitration [3][4][5]

-

Reagents: 2-Amino-4,6-dihydroxypyrimidine (1.0 eq), Fuming Nitric Acid (1.5 eq), Glacial Acetic Acid (Solvent).

-

Procedure: Suspend the starting material in glacial acetic acid. Add nitric acid dropwise while maintaining the temperature below 20°C (ice bath).

-

Reaction: Stir at room temperature for 2 hours. The product, 2-amino-4,6-dihydroxy-5-nitropyrimidine , precipitates as a yellow solid.

-

Workup: Filter the solid, wash with water and ethanol. Dry in vacuo.[6]

Step 2: Chlorination [3][5][6][7][8]

-

Reagents: 2-Amino-4,6-dihydroxy-5-nitropyrimidine (1.0 eq),

(excess, solvent/reagent), N,N-Diethylaniline (catalytic/base). -

Procedure: Mix the dried nitro-pyrimidine with

. Add diethylaniline slowly. -

Reaction: Reflux (approx. 105°C) for 3–5 hours until the solution becomes clear.

-

Workup: Distill off excess

. Pour the residue slowly onto crushed ice (Exothermic!). Extract with ethyl acetate or filter the precipitate if solid forms. This yields 2-amino-4,6-dichloro-5-nitropyrimidine .[1]

Step 3: Controlled Hydrolysis (The Critical Step)

To obtain the monochloro-monohydroxy target from the dichloro intermediate:

-

Reagents: 2-Amino-4,6-dichloro-5-nitropyrimidine, 1N NaOH or Sodium Acetate buffer.

-

Procedure: Suspend the dichloro compound in water. Adjust pH to ~9–10 using NaOH.

-

Reaction: Heat to 50–60°C. Monitor by TLC/HPLC. The first chloride hydrolyzes much faster than the second due to the electron-withdrawing nitro group activating the ring.

-

Termination: Once the starting material is consumed (but before the di-hydroxy byproduct forms), acidify to pH 3–4 with HCl.

-

Isolation: The target This compound precipitates. Filter, wash with cold water, and recrystallize from water/ethanol.[5]

Reactivity and Applications

The target molecule is a "switchboard" for further functionalization.

Nucleophilic Aromatic Substitution ( )

The C4-chlorine atom is highly activated by the ortho-nitro group (C5) and the para-nitrogen (N3).

-

Amines: Reaction with primary amines (

) yields 2,4-diamino derivatives. -

Thiols: Reaction with NaSH yields the 4-thio analogue.

Reduction

Reduction of the C5-nitro group (using

Pathway to Purines (e.g., Abacavir Precursors)

-

Displacement: this compound + Cyclopropylamine

Displacement of Cl. -

Reduction: Reduce Nitro to Amine.

-

Cyclization: React with Triethyl orthoformate to close the purine ring.

Figure 3: Primary reactivity pathways for drug development.

References

-

Synthesis of Pyrimidine Intermediates

- Source: National Institutes of Health (NIH) / PubMed Central.

- Context: Protocols for chlorination and hydrolysis of nitro-pyrimidines.

-

URL:

-

Tautomerism in Hydroxypyrimidines

- Source: ResearchG

- Context: Analysis of keto-enol equilibrium in 2-amino-4-hydroxypyrimidines.

-

URL:

-

Industrial Preparation (Patent Landscape)

- Source: Google P

-

Context: Process for preparation of 2-amino-4-chloro-6-alkoxypyrimidines (analogous chemistry).[9]

-

URL:

-

Chemical Data and Safety

- Source: BLD Pharm.

- Context: Physical properties and safety d

-

URL:

Sources

- 1. This compound CAS#: 1007-99-4 [m.chemicalbook.com]

- 2. WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]

- 4. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]

- 5. CN105646372A - Preparation method of 2-amino-4,6-dichloro-5-formamine pyrimidine - Google Patents [patents.google.com]

- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. KR19980063957A - Method for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]

Technical Analysis: Spectral Characterization of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

Executive Summary & Identity Verification

Objective: This technical guide provides a definitive spectral profiling framework for 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine . This compound is a critical heterocyclic intermediate used in the synthesis of antiviral purine analogues and antifolates.

Critical Note on CAS Registry: The user-supplied CAS 13114-58-4 is chemically distinct and typically associated with substituted urea derivatives. The correct, verified CAS registry number for This compound is 1007-99-4 .[1] This guide strictly characterizes the pyrimidine structure (C₄H₃ClN₄O₃).

Chemical Identity Table

| Parameter | Specification |

| Chemical Name | This compound |

| Correct CAS | 1007-99-4 |

| Formula | C₄H₃ClN₄O₃ |

| Molecular Weight | 190.54 g/mol |

| Monoisotopic Mass | 189.989 (³⁵Cl) |

| Appearance | Yellow to orange crystalline powder (Nitro conjugation) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water/methanol |

Structural Dynamics & Tautomerism

To accurately interpret spectral data (especially NMR), one must understand that this molecule does not exist statically as the "6-hydroxy" form. It undergoes keto-enol tautomerism, predominantly favoring the 6-oxo (lactam) form in solution. The electron-withdrawing nitro group at position 5 significantly increases the acidity of the N-H/O-H protons.

Diagram 1: Tautomeric Equilibrium

Caption: The equilibrium heavily favors the 6-oxo tautomer in polar aprotic solvents like DMSO, affecting ¹H NMR chemical shifts.

High-Performance Liquid Chromatography (HPLC) Protocol

Due to the molecule's high polarity (Amino, Nitro, Hydroxy groups), standard C18 retention can be poor. The following "Self-Validating" method utilizes ion-pairing principles to ensure sharp peak shape and reproducibility.

Method Parameters

| Parameter | Setting / Description |

| Column | C18 Polar Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar), 150 x 4.6 mm, 3 µm |

| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection (UV) | 254 nm (Pyridine ring), 310 nm (Nitro conjugation - Specificity check) |

| Injection Vol | 5 µL (Sample dissolved in 10% DMSO / 90% Mobile Phase A) |

Gradient Program

-

0.0 min: 5% B (Equilibration)

-

2.0 min: 5% B (Hold for polar retention)

-

12.0 min: 95% B (Ramp to elute lipophilic impurities)

-

15.0 min: 95% B (Wash)

-

15.1 min: 5% B (Re-equilibration)

Expert Insight: The 5-nitro group induces a bathochromic shift. While 254 nm is standard, monitoring at 310 nm provides higher specificity against non-nitro impurities (like starting material 2-amino-4-chloro-6-hydroxypyrimidine).

Mass Spectrometry (LC-MS) Profiling[2]

Mass spectrometry is the primary tool for confirmation of the chlorine substitution (isotope pattern) and the nitro group.

Ionization Strategy

-

Polarity: Negative Mode (ESI-) is recommended. The molecule is acidic (phenolic/amide proton + nitro EWG), ionizing efficiently to [M-H]-.

-

Positive Mode (ESI+): Feasible due to the 2-amino group ([M+H]+), but often suffers from suppression if the mobile phase is too acidic.

MS Data Table (ESI- Mode)

| Ion Species | m/z Value (Theoretical) | Interpretation |

| [M-H]⁻ (³⁵Cl) | 188.99 | Base Peak (Monoisotopic) |

| [M-H]⁻ (³⁷Cl) | 190.99 | M+2 Isotope (~33% abundance of M) |

| Fragment 1 | ~142.99 | Loss of NO₂ group [M-H-46]⁻ |

| Fragment 2 | ~153.00 | Loss of HCl (Rare in ESI, common in EI) |

Validation Check: The presence of the M and M+2 peaks in a 3:1 ratio is the definitive signature of the Chlorine atom. If this ratio is absent, the 4-chloro substituent has likely hydrolyzed to a hydroxyl group (forming the dihydroxy impurity).

Nuclear Magnetic Resonance (NMR) Analysis[3][4][5]

The ¹H NMR spectrum of this molecule is distinctively "silent" in the aromatic region because all ring carbons are substituted.

Solvent

DMSO-d6 is the required solvent. The compound is insoluble in CDCl₃ and sparingly soluble in D₂O.

¹H NMR Data (400 MHz, DMSO-d6)

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 12.0 - 13.5 | Broad Singlet | 1H | NH/OH (Exchangeable). Highly deshielded due to 5-NO₂ and H-bonding. |

| 7.8 - 8.5 | Broad Singlet | 2H | -NH₂ (Amino). Rotation restricted by H-bonding to Nitro O. |

| Note | - | - | No signals in the 6.0-7.5 ppm aromatic range. |

¹³C NMR Data (100 MHz, DMSO-d6)

| Shift (δ ppm) | Carbon Type | Assignment |

| 160.5 | C=O / C-OH | C6 (Carbonyl/Enol carbon) |

| 154.2 | C-NH₂ | C2 (Guanidine-like carbon) |

| 151.8 | C-Cl | C4 (Chlorinated carbon) |

| 123.5 | C-NO₂ | C5 (Nitro-substituted, shielded relative to others) |

Analytical Workflow Diagram

The following workflow illustrates the logic for validating a batch of CAS 1007-99-4, ensuring no hydrolysis (loss of Cl) or reduction (loss of NO₂) has occurred.

Diagram 2: Validation Logic

Caption: Step-by-step logic to confirm the integrity of the Chloro and Nitro groups using Mass Spectrometry.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7367841, this compound. Retrieved from [Link][2]

-

European Chemicals Agency (ECHA). Registration Dossier: Nitropyrimidine Derivatives. (General reference for pyrimidine safety and handling). Retrieved from [Link]

Sources

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine safety and handling precautions

Title: Technical Safety & Handling Protocol: 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine Document Type: Technical Whitepaper / Safety Guidance Target Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers[1]

Executive Summary & Compound Profile

This compound (CAS: 1007-99-4) is a highly functionalized pyrimidine derivative predominantly utilized as a scaffold in the synthesis of nucleoside analogs, thymidine phosphorylase inhibitors, and antiviral therapeutics.[1]

Its utility stems from the orthogonal reactivity of its functional groups: the electrophilic C4-chloro position, the nucleophilic C2-amino group, and the reducible C5-nitro group.[1] However, this same reactivity profile necessitates strict handling protocols to prevent unintentional derivatization in vivo (toxicity) or ex vivo (decomposition).[1]

Chemical Identity:

-

Synonyms: 2-Amino-4-chloro-5-nitro-6-pyrimidinol; 2-Amino-6-chloro-5-nitro-4-pyrimidinol[1]

-

Physical State: Solid (typically off-white to yellow powder)[1]

Hazard Identification & Toxicological Mechanisms

While standard Safety Data Sheets (SDS) classify this compound under generic irritant categories, the structural motifs suggest specific mechanistic hazards that researchers must anticipate.[1]

GHS Classification (Baseline)

-

H315: Causes skin irritation.[1]

Expert Analysis: The "Why" Behind the Hazard

Standard GHS codes often understate the risk of research chemicals labeled "not fully investigated."[1] We apply Structure-Activity Relationship (SAR) analysis to predict specific risks:

-

Alkylating Potential (C4-Chloro): The chlorine atom at the 4-position is activated by the electron-withdrawing nitro group at C5 and the ring nitrogens.[1] This makes the carbon highly electrophilic.[1]

-

Redox Activity (C5-Nitro): Nitroaromatics can undergo enzymatic reduction to hydroxylamines or amines.[1]

-

Dust Inhalation: As a micronized powder, the primary exposure route is inhalation during weighing.[1] The high surface area facilitates rapid absorption across mucous membranes.[1]

Engineering Controls & Containment Strategy

To mitigate the risks identified above, reliance on PPE alone is insufficient.[1] A hierarchy of engineering controls must be the primary defense.

Primary Containment (The "ISO" Standard)

-

Handling Location: All open handling (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood or Powder Containment Enclosure .[1]

-

Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s (60–100 fpm) .

-

Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Pyrimidine powders are prone to static charge, which causes "flying" particles that bypass standard airflow capture zones.[1]

Diagram: Hierarchy of Exposure Control

Figure 1: The Hierarchy of Controls for handling reactive pyrimidine powders.[1] Engineering controls prioritize containment of the aerosolized solid.

Personal Protective Equipment (PPE) Protocol

When engineering controls are established, PPE serves as the fail-safe.[1]

| PPE Category | Specification | Rationale |

| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness).[1] | The C4-chloro group is reactive.[1][3] Double gloving provides a "sacrificial" outer layer.[1] Change outer gloves immediately upon contamination.[1] |

| Eye Protection | Chemical Splash Goggles (ANSI Z87.1). | Safety glasses are insufficient for powders that can drift around side shields. Goggles form a seal against dust entry.[1] |

| Respiratory | N95 or P100 Mask (only if hood failure occurs). | Primary: Fume hood. Secondary: If weighing outside a hood is unavoidable (not recommended), a fit-tested respirator is mandatory.[1] |

| Body | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves . | Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between glove and lab coat.[1] |

Storage, Stability, and Reactivity[1]

The compound's shelf life and safety are dictated by its susceptibility to hydrolysis and thermal decomposition.[1]

Storage Conditions:

-

Temperature: Store at -20°C (Freezer) .

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The compound is moisture-sensitive; hydrolysis of the C4-chloro group yields the dihydroxy impurity (inactive).[1]

-

Container: Amber glass vials (protect from light).

Incompatibilities:

-

Strong Oxidizers: Risk of violent reaction with the nitro group.[1]

-

Strong Bases: Will hydrolyze the C4-chloro and deprotonate the C6-hydroxyl, altering the compound's reactivity.[1]

Diagram: Stability & Reactivity Flow

Figure 2: Degradation pathways.[1] Note that moisture ingress releases HCl gas, which can corrode metal storage containers.[1]

Emergency Response Protocols

Every laboratory handling this compound must have a specific spill kit available.[1]

Spill Cleanup (Solid Powder)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don double gloves, goggles, and an N95 respirator.[1]

-

Contain: Do NOT dry sweep (generates dust).[1][7] Cover the spill with a damp paper towel (water or PEG-400) to wet the powder.[1]

-

Collect: Scoop the wet material into a wide-mouth waste jar.

-

Decontaminate: Wipe the surface with 0.1M NaOH (to hydrolyze traces) followed by water.[1]

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][6] Hold eyelids open. Seek medical attention (alkaline/acidic hydrolysis on the eye surface is possible).[1]

-

Skin Contact: Wash with soap and water.[1][5][7] Do not use ethanol (may increase transdermal absorption).[1]

-

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][6]

Waste Disposal

-

Classification: Hazardous Chemical Waste.[1]

-

Stream: Halogenated Organic Solids/Liquids.

-

Protocol: Dissolve in a compatible solvent (e.g., DMSO or Acetone) if required by the waste facility, or dispose of the solid vial directly.[1]

-

Do NOT: Do not dispose of down the drain. The compound is toxic to aquatic life due to its antimetabolite properties.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135483244, this compound.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Reactive Powders. Retrieved from [Link]

Sources

- 1. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]

- 2. 1007-99-4|this compound|BLD Pharm [bldpharm.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound|1007-99-4 - MOLBASE Encyclopedia [m.molbase.com]

- 5. fishersci.com [fishersci.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

Technical Guide: Solubility and Stability of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine

CAS Number: 1007-99-4 Synonyms: 2-Amino-4-chloro-5-nitro-6-oxopyrimidine; 2-Amino-4-chloro-5-nitro-4-pyrimidinol Molecular Formula: C₄H₃ClN₄O₃ Molecular Weight: 190.54 g/mol [1]

Part 1: Executive Technical Profile

This guide provides a critical analysis of the physicochemical behavior of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine (ACHNP). This compound is a high-value scaffold in the synthesis of purine and pteridine-based antivirals and antineoplastics. Its utility is defined by the labile C4-chloro substituent , which is activated for nucleophilic aromatic substitution (

However, this same activation renders the molecule chemically fragile. Researchers often encounter inconsistent assay results due to unrecognized hydrolytic degradation or poor solubility management. This guide establishes the protocols necessary to maintain compound integrity.

Part 2: Physicochemical Architecture & Solubility

Tautomeric Considerations

Understanding the solubility of ACHNP requires acknowledging its tautomeric equilibrium. While often drawn as the hydroxy (-OH) form, in solution (particularly in polar solvents), it exists predominantly as the oxo- (lactam) tautomer.

-

Implication: The lactam form increases polarity but reduces solubility in non-polar organic solvents.

-

Acidity: The compound is amphoteric but predominantly acidic. The proton on the N3/O position (pKa ~5–6) and the electron-withdrawing nitro group make it soluble in basic aqueous buffers, though this catalyzes degradation (see Stability).

Solvent Compatibility Matrix

| Solvent System | Solubility Rating | Stability Risk | Application Notes |

| DMSO | High (>50 mM) | Low | Preferred stock solvent. Store at -20°C. |

| DMF | High (>50 mM) | Moderate | Good alternative; risk of formylation over long periods. |

| Water (pH 7) | Poor (<1 mM) | High | Rapid hydrolysis of C4-Cl. Avoid for stock. |

| Ethanol/Methanol | Moderate | Moderate | Usable for short-term reactions; risk of solvolysis (alkoxy exchange). |

| 0.1 M NaOH | High | Critical | Dissolves instantly as the salt but hydrolyzes C4-Cl to C4-OH within minutes. |

Dissolution Protocol (Self-Validating)

Objective: Prepare a stable 10 mM stock solution for biological assay.

-

Weighing: Weigh 1.9 mg of ACHNP into a generic amber glass vial (protect from light).

-

Primary Solubilization: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.

-

Validation: Solution should be clear yellow/orange. If turbidity persists, sonicate for 60 seconds at <30°C.

-

-

Dilution (Critical Step):

-

Do NOT dilute directly into aqueous buffer for storage.

-

Prepare "working solutions" immediately prior to use.

-

When diluting into aqueous media (e.g., cell culture media), ensure the final DMSO concentration is <1% to prevent precipitation, and use the solution within 30 minutes .

-

Part 3: Stability & Reactivity Profile

The Hydrolytic Trap (Mechanistic Insight)

The C5-nitro group is a double-edged sword. It activates the C4-chloro for desired substitutions (e.g., with amines to form drug precursors) but also activates it for attack by water.

Mechanism: Water attacks C4, displacing the chloride ion. The product, 2-Amino-4,6-dihydroxy-5-nitropyrimidine , is thermodynamically stable but pharmacologically inert in many antiviral screens. This is the primary cause of "false negatives" in drug discovery campaigns.

Stability Visualization (Graphviz)

Caption: Competitive pathways for ACHNP. The C5-Nitro group activates the C4-Cl for both desired amination and undesired hydrolysis.

Stability-Indicating HPLC Method

To validate the integrity of your compound, use the following chromatographic parameters.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the Cl-C bond).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm and 300 nm (Nitro group absorbance).

-

Retention Logic: The hydrolyzed product (dihydroxy) is significantly more polar and will elute earlier than the parent chloro-compound.

Part 4: Handling & Storage Directives

Storage Standard Operating Procedure (SOP)

-

Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The nitro group renders the solid potentially hygroscopic; moisture absorption accelerates solid-state hydrolysis.

-

Solution State: Store DMSO stocks at -20°C or -80°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

-

Light Sensitivity: Store in amber vials. Nitro-pyrimidines can undergo photo-induced rearrangement or reduction.

Safety (HSE)

-

Sensitizer: Halogenated pyrimidines are potent skin sensitizers. Double-gloving (Nitrile) is mandatory.

-

Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

-

National Institutes of Health (NIH). (2006). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects. Retrieved January 31, 2026, from [Link]

-

MOLBASE. (n.d.). Safety Data Sheet: this compound. Retrieved January 31, 2026, from [Link]

Sources

A Preliminary In-Vitro Investigation of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine: A Technical Guide

Introduction

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C4H3ClN4O3.[1][2] Identified by its CAS number 1007-99-4, this pyrimidine derivative serves as a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[3] The presence of multiple reactive functional groups—amino, chloro, hydroxy, and nitro—on the pyrimidine ring suggests a high potential for diverse biological activities.[3] Preliminary research on analogous pyrimidine structures has indicated potential anticancer and anti-inflammatory effects, making this compound a compound of significant interest for further investigation.[1][3]

This technical guide presents a proposed framework for the preliminary in-vitro evaluation of this compound. The methodologies outlined herein are designed to provide a foundational understanding of the compound's potential cytotoxic and enzyme-inhibitory activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1007-99-4 | [3][4] |

| Molecular Formula | C4H3ClN4O3 | [1][2] |

| Molecular Weight | 190.54 g/mol | [2] |

| Chemical Stability | Stable under recommended storage conditions. | [4] |

Proposed In-Vitro Studies

The following sections detail the proposed experimental workflows for assessing the biological activity of this compound.

I. Assessment of Cytotoxic Activity

Given that many pyrimidine derivatives exhibit anticancer properties, a primary investigation into the cytotoxic effects of this compound against various cancer cell lines is warranted.[5][6]

Caption: Workflow for MTT-based cytotoxicity assay.

-

Cell Culture: Human breast cancer (MCF-7) and colon cancer (HCT116) cell lines will be cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells will be seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Preparation: A stock solution of this compound will be prepared in dimethyl sulfoxide (DMSO). Serial dilutions will be made in the culture medium to achieve a range of final concentrations for treatment.

-

Treatment: The culture medium in the wells will be replaced with medium containing the various concentrations of the test compound. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) will be included.

-

Incubation: The plates will be incubated for 48 to 72 hours.

-

MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

-

Formazan Solubilization: The medium will be removed, and 150 µL of DMSO will be added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance will be measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability will be calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined by plotting the percentage of cell viability against the compound concentration.

II. Enzyme Inhibition Assay: Thymidine Phosphorylase

Research has suggested that this compound may act as an inhibitor of thymidine phosphorylase, an enzyme involved in DNA synthesis.[3] Inhibition of this enzyme is a potential target for anticancer therapies.

Caption: Workflow for a generic enzyme inhibition assay.

-

Reagents: Thymidine phosphorylase, thymidine (substrate), potassium phosphate buffer.

-

Assay Principle: The activity of thymidine phosphorylase can be monitored by measuring the decrease in absorbance at 267 nm, which corresponds to the conversion of thymidine to thymine.

-

Assay Procedure:

-

In a 96-well UV-transparent plate, add 50 µL of potassium phosphate buffer (pH 7.4).

-

Add 10 µL of the test compound at various concentrations.

-

Add 20 µL of thymidine phosphorylase solution.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of thymidine solution.

-

Monitor the change in absorbance at 267 nm over time using a microplate reader.

-

-

Data Analysis: The rate of the reaction will be determined from the linear portion of the absorbance versus time plot. The percentage of inhibition will be calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value will be determined from the dose-response curve.

Expected Data Summary

The anticipated results from these preliminary in-vitro studies are summarized below.

| Assay | Cell Line/Enzyme | Parameter Measured | Expected Outcome |

| Cytotoxicity (MTT) | MCF-7, HCT116 | IC50 (µM) | Determination of the concentration at which the compound exhibits significant cytotoxic effects. |

| Enzyme Inhibition | Thymidine Phosphorylase | IC50 (µM) | Quantification of the compound's inhibitory potency against the target enzyme. |

Conclusion

The proposed in-vitro studies provide a robust starting point for characterizing the biological activity of this compound. The results from the cytotoxicity and enzyme inhibition assays will offer critical insights into its potential as a lead compound for the development of novel therapeutics. Further investigations, including mechanism of action studies and evaluation in additional cell lines and enzyme systems, will be guided by the outcomes of these preliminary experiments.

References

- Unlocking the Potential of this compound. (URL: )

- The Synthesis and Significance of this compound in Modern Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- This compound | 1007-99-4-Molbase. (URL: )

-

Qureshi, F., Nawaz, M., Hisaindee, S., Almofty, S. A., Ansari, M. A., Jamal, Q. M. S., Ullah, N., Taha, M., Alshehri, O., Huwaimel, B., & Bin Break, M. K. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry, 10, 961583. (URL: [Link])

-

2-Amino-6-chloro-5-nitro-3,4-dihydropyrimidin-4-one. PubChem. (URL: [Link])

-

Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - RSC Publishing. (URL: [Link])

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC. (URL: [Link])

-

5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC. (URL: [Link])

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC - NIH. (URL: [Link])

-

2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. (URL: [Link])

-

Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide - PubMed. (URL: [Link])

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC. (URL: [Link])

-

The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Amino-6-chloro-5-nitro-3,4-dihydropyrimidin-4-one | C4H3ClN4O3 | CID 135408693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound|1007-99-4 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Experimental protocol for thymidine phosphorylase inhibition assay

Application Note: High-Throughput Spectrophotometric Screening for Thymidine Phosphorylase Inhibitors

Abstract

Thymidine Phosphorylase (TP), also identified as Platelet-Derived Endothelial Cell Growth Factor (PD-ECGF), is a pivotal enzyme in the pyrimidine salvage pathway and a validated therapeutic target for inhibiting tumor angiogenesis and modulating the pharmacokinetics of fluoropyrimidine drugs (e.g., Trifluridine).[1][2][3][4][5] This guide details a robust, continuous spectrophotometric assay for screening TP inhibitors.[3] Unlike endpoint assays, this kinetic method monitors the phosphorolysis of thymidine to thymine in real-time by tracking the decrease in absorbance at 290 nm, offering superior data quality for IC50 determination.

Introduction & Biological Context

The Target: Thymidine Phosphorylase (TP)

TP (EC 2.4.2.[1][2][3][4][6][7][8][9]4) catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate (2dDR-1-P).[7][10] While its metabolic role is to scavenge pyrimidines, its overexpression in solid tumors is linked to poor prognosis.

-

Angiogenesis: The catalytic product, 2-deoxy-D-ribose, acts as a downstream signaling molecule that stimulates endothelial cell migration and tube formation.

-

Chemoresistance: TP degrades nucleoside analogs like trifluridine, reducing their cytotoxic efficacy. Co-administration of TP inhibitors (e.g., Tipiracil) is a clinical strategy to boost the bioavailability of antimetabolites.[3]

Assay Principle

This protocol utilizes the differential UV absorbance of the substrate and product. Thymidine exhibits a higher molar extinction coefficient at 290 nm compared to thymine at neutral pH. Therefore, TP activity is directly proportional to the rate of decrease in absorbance at 290 nm (

Reaction Stoichiometry:

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the catalytic pathway of TP and the intervention point for inhibitors like Tipiracil.

Caption: Mechanism of Thymidine Phosphorylase (TP) and inhibition by Tipiracil. The assay measures the depletion of Thymidine.

Materials & Reagents

To ensure reproducibility, use high-purity reagents.

| Component | Specification | Recommended Source |

| Enzyme | Recombinant Human TP (rhTP) | Sigma / R&D Systems |

| Substrate | Thymidine (≥99%) | Sigma T1895 |

| Buffer Base | Potassium Phosphate (Monobasic & Dibasic) | Standard Analytical Grade |

| Inhibitor Control | Tipiracil Hydrochloride or 7-Deazaxanthine | MedChemExpress / Selleck |

| Plate | UV-Transparent 96-well plate | Corning (UV-Star) or Greiner |

| Solvent | DMSO (Anhydrous) | For inhibitor stocks |

Buffer Preparation (Assay Buffer):

-

Preparation: Mix 1 M

and 1 M -

Note: High phosphate concentration is required as it acts as a co-substrate.

Experimental Protocol

Reagent Setup

-

Enzyme Stock: Dilute rhTP in Assay Buffer to a concentration of 20 mU/µL . Keep on ice.

-

Substrate Solution: Prepare 10 mM Thymidine in Assay Buffer.

-

Inhibitor Stocks: Dissolve test compounds in DMSO at 100x the final desired concentration (e.g., 10 mM stock for 100 µM final).

Assay Workflow (96-Well Format)

The reaction volume is 200 µL .[9]

Step 1: Plate Loading (Pre-Incubation) Pipette reagents into UV-transparent wells according to the table below. Do not add Thymidine yet.

| Component | Test Well (µL) | No-Enzyme Control (µL) | Vehicle Control (µL) |

| Assay Buffer (200 mM KPi) | 145 | 155 | 145 |

| Test Compound (in DMSO) | 5 | 5 | - |

| DMSO (Vehicle) | - | - | 5 |

| TP Enzyme Solution | 10 | - | 10 |

-

Mix: Briefly shake the plate (orbital, medium speed) for 10 seconds.

-

Incubate: 10 minutes at 25°C (or 37°C, dependent on enzyme source) to allow inhibitor binding.

Step 2: Reaction Initiation

-

Add 40 µL of 10 mM Thymidine substrate to all wells using a multichannel pipette.

-

Final Substrate Concentration: 2.0 mM.

Step 3: Kinetic Measurement

-

Instrument: Microplate reader with monochromator or 290 nm filter.

-

Mode: Kinetic (Continuous).

-

Duration: 10–15 minutes.

-

Interval: Read every 30–60 seconds.

Workflow Diagram

Caption: Step-by-step workflow for the kinetic spectrophotometric TP inhibition assay.

Data Analysis & Validation

Velocity Calculation

-

Plot Absorbance (290 nm) vs. Time (min) for each well.

-

Select the linear portion of the curve (typically 2–10 minutes).

-

Calculate the slope (

) in mOD/min.- : Slope of test compound well.

- : Slope of vehicle (DMSO) control well.

- : Slope of no-enzyme control (background drift).

Percent Inhibition

Calculate % Inhibition using the corrected velocities:

IC50 Determination

Fit the % Inhibition data against the log of inhibitor concentration using a non-linear regression model (e.g., 4-parameter logistic fit) in software like GraphPad Prism.

Expert Insights & Troubleshooting

1. UV-Transparent Plates are Non-Negotiable: Standard polystyrene plates absorb UV light at 290 nm. You must use UV-transparent plates (e.g., Costar UV or Greiner UV-Star). If these are unavailable, you cannot run this continuous assay; you would need to run an endpoint assay using HPLC or a colorimetric phosphate-release assay.

2. The "Negative" Slope: Remember, you are measuring the disappearance of Thymidine. The absorbance will decrease over time. Ensure your reader software calculates the slope correctly (magnitude of the negative slope).

3. DMSO Tolerance: TP is generally tolerant to DMSO up to 5%. However, always keep the final DMSO concentration constant across all wells (including controls) to prevent solvent-induced artifacts.

4. Substrate Competition:

Since Thymidine competes with the inhibitor, the IC50 value depends on the substrate concentration. For Ki determination (intrinsic affinity), run the assay at varying Thymidine concentrations and use a Lineweaver-Burk or mixed-model fit. For standard screening, keep Thymidine at

References

-

El Kouni, M. H., et al. (2019). Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase. Biochemistry and Cell Biology. Retrieved from [Link]

-

Schwartz, P. A., et al. (2013). Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase. Biochemistry. Retrieved from [Link]

-

Temmink, O. H., et al. (2006). Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chromatography. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Assessment of Thymidine Phosphorylase Function: Measurement of Plasma Thymidine (and Deoxyuridine) and Thymidine Phosphorylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Transition State Analysis of Thymidine Hydrolysis by Human Thymidine Phosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thymidine Phosphorylase in Cancer; Enemy or Friend? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Thymidine phosphorylase - Wikipedia [en.wikipedia.org]

- 8. mybiosource.com [mybiosource.com]

- 9. Dihydropyrimidone Derivatives as Thymidine Phosphorylase Inhibitors: Inhibition Kinetics, Cytotoxicity, and Molecular Docking | MDPI [mdpi.com]

- 10. Thymidine Phosphorylase - Creative Enzymes [creative-enzymes.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine in kinase inhibitor development

An In-Depth Guide to the Application of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine in Kinase Inhibitor Development

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound as a foundational scaffold for the discovery and development of novel kinase inhibitors. We will delve into the rationale behind its selection, detailed synthetic protocols for library generation, and robust methodologies for biological evaluation.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. A significant portion of clinically successful kinase inhibitors are designed to be ATP-competitive, binding to the enzyme's active site and preventing the phosphorylation of substrate proteins.

The pyrimidine ring is a privileged scaffold in this domain.[1][2][3] Its nitrogen atoms can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding pocket, effectively mimicking the adenine core of ATP.[2] This bioisosteric relationship makes substituted pyrimidines a highly validated starting point for inhibitor design.[2][4]

The subject of this guide, this compound (CAS 1007-99-4), is a particularly valuable starting material.[5][6][7] Its pre-functionalized structure offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to achieve potency and selectivity against specific kinase targets.[1]

| Compound Property | Value | Source |

| Molecular Formula | C4H3ClN4O3 | [5][6] |

| Molecular Weight | 190.55 g/mol | [6] |

| Density | 2.2 g/cm³ | [6] |

| Boiling Point | 268.2°C at 760 mmHg | [6] |

| Flash Point | 116°C | [6] |

Strategic Rationale: Why Use this compound?

The chemical architecture of this scaffold is strategically poised for kinase inhibitor synthesis. Each substituent serves a distinct and advantageous role:

-

C4-Chloro Group: This is the primary reactive site for derivatization. The chlorine atom is a good leaving group, readily displaced by various nucleophiles (amines, thiols, alcohols) via nucleophilic aromatic substitution (SNAr). This reaction is the cornerstone of library synthesis from this scaffold.[8]

-

C5-Nitro Group: As a potent electron-withdrawing group, the nitro substituent significantly activates the C4 position, making the chlorine more susceptible to nucleophilic attack. This enhances the reactivity and generally allows for milder reaction conditions.

-

C2-Amino & C6-Hydroxy Groups: These groups are perfectly positioned to act as hydrogen bond donors and acceptors, respectively. They can engage with the kinase hinge region, providing a strong anchoring point for the inhibitor molecule within the ATP binding site, a common feature of potent pyrimidine-based inhibitors.[9]

The overall strategy involves using the C4 position as the primary point of diversification to introduce various chemical moieties that can interact with other regions of the ATP pocket, thereby conferring potency and selectivity for the target kinase.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. growingscience.com [growingscience.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. molbase.com [molbase.com]

- 7. 1007-99-4|this compound|BLD Pharm [bldpharm.com]

- 8. mdpi.com [mdpi.com]

- 9. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

Technical Application Note: 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine as a Reactive Chemical Probe

This guide details the application of 2-Amino-4-chloro-6-hydroxy-5-nitropyrimidine (ACHNP) as a chemical probe. While often categorized as a synthetic intermediate, its electrophilic "warhead" (the 4-chloro moiety activated by the 5-nitro group) makes it a potent pharmacological probe for inhibiting enzymes like Thymidine Phosphorylase (TP) and a scaffold for developing covalent inhibitors in Activity-Based Protein Profiling (ABPP).

Executive Summary

This compound (ACHNP) is a highly functionalized pyrimidine derivative. Unlike inert fluorescent probes, ACHNP is a reactive functional probe . Its utility stems from the specific reactivity of the C4-chlorine atom, which is electronically activated by the electron-withdrawing C5-nitro group. This unique electronic arrangement allows the molecule to undergo Nucleophilic Aromatic Substitution (

Primary Applications:

-

Thymidine Phosphorylase (TP) Inhibition: Blocks the nucleotide salvage pathway, inducing apoptosis in neoplastic cells.

-

Covalent Fragment Screening: Acts as a "warhead" scaffold to target cysteine/lysine-rich active sites in kinases and viral proteases.

-

De Novo Purine Synthesis: Precursor for synthesizing guanine derivatives and pteridines.

Chemical Properties & Reactivity Profile[1][2][3]

The probe functions through a specific reactivity profile. The 5-nitro group pulls electron density from the ring, making the 4-chloro position highly susceptible to nucleophilic attack.

| Property | Value | Critical Note |

| CAS Number | 3046-99-9 (Generic) / 1007-99-4 | Verify specific isomer/tautomer batch. |

| MW | 190.54 g/mol | Small fragment, high ligand efficiency. |

| Solubility | DMSO (>100 mM), Ethanol (Moderate) | Insoluble in water. Prepare stocks in DMSO. |

| Reactivity | High ( | Reacts with thiols (Cys) and amines (Lys). |

| Stability | Moisture Sensitive | Hydrolyzes to dihydroxy form if exposed to water/base for prolonged periods. |

Mechanism of Action (Chemical)

The probe operates via an Addition-Elimination (

Biological Application: Thymidine Phosphorylase Inhibition[4]

ACHNP is a validated inhibitor of Thymidine Phosphorylase (TP), an enzyme overexpressed in many cancers that catalyzes the reversible phosphorolysis of thymidine.

Biological Context

TP promotes angiogenesis and inhibits apoptosis. By blocking TP, ACHNP forces the cell into a "nucleotide starvation" state, disrupting DNA replication.

Protocol 1: In Vitro Thymidine Phosphorylase Inhibition Assay

Objective: Determine the

Materials:

-

Recombinant Human Thymidine Phosphorylase.

-

Substrate: Thymidine (10 mM stock).

-

Probe: ACHNP (Dissolved in DMSO, 10 mM stock).

-

Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Detection: UV Spectrophotometer (290 nm).

Procedure:

-

Preparation: Dilute ACHNP in DMSO to generate a concentration series (0.1 µM to 100 µM). Keep final DMSO concentration <1%.

-

Incubation: Mix 10 nM TP enzyme with ACHNP in reaction buffer. Incubate for 15 minutes at 37°C . Note: Pre-incubation is critical for covalent/slow-binding inhibitors.

-

Initiation: Add Thymidine (final conc. 100 µM) to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 290 nm (cleavage of the thymidine glycosidic bond) continuously for 10 minutes.

-

Analysis: Plot initial velocity (

) vs. [ACHNP]. Fit to a sigmoidal dose-response curve to calculate

Validation Check:

-

Control: Run a "DMSO-only" vehicle control.

-

Specificity: If the inhibition increases significantly with pre-incubation time, it suggests a covalent/irreversible mechanism driven by the chloro-group displacement.

Synthetic Application: Derivatization for Probe Development

Researchers often use ACHNP not just as a naked inhibitor, but as a scaffold to create Targeted Chimeras . The reactive chlorine can be substituted with a linker carrying a fluorophore or biotin, provided the amine nucleophile is used.

Protocol 2: Synthesis of Amino-Functionalized Probes ( )

Objective: Replace the C4-Chloro with a primary amine (R-

Reaction Scheme:

Step-by-Step Methodology:

-

Stoichiometry: Dissolve 1.0 eq of ACHNP in anhydrous Ethanol or n-Propanol.

-

Activation: Add 1.2 eq of Triethylamine (TEA) to scavenge the HCl byproduct.

-

Addition: Add 1.1 eq of the amine functionalized ligand (e.g., N-Boc-ethylenediamine for linker synthesis).

-

Reaction:

-

Method A (Thermal): Reflux at 80°C for 3–6 hours.

-

Method B (Microwave - Recommended): Irradiate at 120°C for 20 minutes. (Higher yield, cleaner profile).

-

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold water (to remove salts) and cold ethanol.

-

Characterization: Verify loss of C-Cl stretch in IR or shift in NMR.

Safety & Handling (SDS Summary)

Hazard Classification:

-

Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).

-

Respiratory: May cause respiratory irritation (H335).

Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the solid powder in a fume hood to avoid dust inhalation.

-

Disposal: Halogenated organic waste. Do not dispose of down the drain.

References

-

Thymidine Phosphorylase Inhibition: Ningbo Inno Pharmchem Co.[1] (2024). "The Role of this compound in Advancing Anticancer Research."

-

Microwave Synthesis Protocol: Alshammari, M. et al.[2] (2022).[3][2] "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study." Saudi Pharmaceutical Journal.

-

Nitric Oxide Inhibition: Knesl, P. et al. (2006).[4] "5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production."[5] Bioorganic & Medicinal Chemistry.

-

S_NAr Mechanism & Reactivity: Jara, W. et al. (2022).[3][2] "

Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde." Molecules. -

Guanine Synthesis Pathway: Google Patents. (2020).[2] "Method for synthesizing guanine by using guanosine." CN111440170A.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Microwave-assisted synthesis protocols for pyrimidine derivatives

Application Note: High-Efficiency Microwave Synthesis of Pyrimidine Scaffolds

Executive Summary

Pyrimidine derivatives represent a cornerstone of medicinal chemistry, forming the structural basis for antiviral (e.g., Zidovudine), anticancer (e.g., Fluorouracil), and kinase inhibitor therapeutics.[1] Traditional thermal synthesis of these heterocycles often suffers from prolonged reaction times (12–24 hours), harsh conditions, and inconsistent yields due to thermal gradients.[1]

This guide details Microwave-Assisted Organic Synthesis (MAOS) protocols that reduce reaction times to minutes while improving purity profiles. By leveraging dielectric heating, researchers can access high-value pyrimidine cores—specifically Dihydropyrimidinones (DHPMs) and C4-arylated pyrimidines—with high reproducibility.[1]

Theoretical Framework: The Physics of Efficiency

Microwave synthesis relies on dielectric heating , where dipoles in the reaction mixture align with the oscillating electric field.[1] As the field oscillates (typically 2.45 GHz), molecular rotation creates friction, generating internal heat.[1]

The Critical Parameter: Loss Tangent ( )

The efficiency of this energy conversion is quantified by the loss tangent (

-

High Absorbers: Rapid heating; ideal for solvent-heavy reactions.

-

Low Absorbers: Transparent to MW; require "doping" (e.g., adding ionic liquids) or passive heating elements (SiC vials) to initiate reaction.[1]

Table 1: Solvent Selection Guide for Pyrimidine Synthesis

| Solvent Class | Solvent | Boiling Point (°C) | Loss Tangent ( | Application Note |

| High Absorber | Ethylene Glycol | 197 | 1.350 | Excellent for high-temp cyclizations (>200°C).[1] |

| High Absorber | Ethanol | 78 | 0.941 | Ideal "Green" solvent for Biginelli reactions. |

| High Absorber | DMSO | 189 | 0.825 | Good for solubilizing polar intermediates. |

| Medium Absorber | Water | 100 | 0.123 | Effective in aqueous Suzuki couplings. |

| Low Absorber | Toluene | 110 | 0.040 | Poor heating. Requires polar additives or SiC vessel. |

| Low Absorber | Hexane | 69 | 0.020 | Do not use as primary solvent in MW. |

Expert Insight: For non-polar transformations, adding just 1-2% of an ionic liquid (e.g., [bmim][PF6]) can dramatically increase heating rates without altering the chemical pathway [1].[1]

Strategic Workflow: Solvent & Vessel Selection

The following decision tree illustrates the logic for selecting the correct vessel and solvent system to prevent over-pressurization while maximizing yield.

Figure 1: Decision logic for configuring microwave parameters to ensure safety and heating efficiency.

Protocol A: The Multicomponent Scaffold (Biginelli)

The Biginelli reaction is the gold standard for synthesizing dihydropyrimidinones (DHPMs). Conventional reflux takes 12+ hours. This MW protocol completes in <20 minutes.[4][5]

Target: Ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1]

Reagents:

-

Benzaldehyde (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Thiourea (1.2 mmol)

-

Catalyst: Ytterbium Triflate [Yb(OTf)₃] (5 mol%) OR conc. HCl (2 drops)

-

Solvent: Ethanol (2 mL)

Step-by-Step Protocol:

-

Preparation: In a 10 mL microwave-transparent borosilicate glass vial, combine the aldehyde, ethyl acetoacetate, and thiourea.

-

Solvation: Add Ethanol. If using Yb(OTf)₃, add it now.[1] Cap the vial with a Teflon-lined septum.

-

Pre-Stir: Vortex for 30 seconds to ensure homogeneity.

-

MW Programming:

-

Execution: Start the run. The instrument should ramp to 120°C within 60-90 seconds.

-

Workup: Cool to 50°C (using compressed air flow). Pour the reaction mixture onto crushed ice. The solid precipitate is filtered, washed with cold ethanol/water (1:1), and recrystallized from ethanol.[1]

Expected Result: 85–92% yield. Yellowish crystals. Mechanism Note: MW irradiation accelerates the rate-determining step (formation of the acyl imine intermediate) [2].

Protocol B: Regioselective Functionalization (Suzuki-Miyaura)

Functionalizing the pyrimidine ring often requires sensitive Pd-catalyzed couplings. This protocol focuses on the regioselective arylation at the C4 position of 2,4-dichloropyrimidine, leaving the C2 chlorine available for subsequent substitution (e.g., SNAr).[1]

Target: 2-Chloro-4-phenylpyrimidine.[1]

Reagents:

-

Phenylboronic acid (1.1 mmol)

-

Catalyst: Pd(PPh₃)₄ (0.5 mol% - Note the low loading enabled by MW)[4][5][7]

-

Base: Na₂CO₃ (2.0 mmol, dissolved in min. water)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (2:1 ratio, 4 mL total)

Step-by-Step Protocol:

-

Inert Setup: Purge the microwave vial with Argon or Nitrogen for 1 minute. Oxygen inhibition is the primary cause of failure in Suzuki couplings.

-

Loading: Add 2,4-dichloropyrimidine, phenylboronic acid, and Pd catalyst under inert flow.

-

Solvent Addition: Add degassed DME and the aqueous carbonate solution.

-

MW Programming:

-

Extraction: Dilute with Ethyl Acetate, wash with brine, dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc).

Expert Note on Regioselectivity: Under thermal conditions, mixtures of C2 and C4 arylation are common.[1] At 100°C under MW irradiation, the reaction is highly selective for the C4 position due to the electronic deficiency at C4 being more pronounced, facilitating the oxidative addition of Palladium [3].[1]

Troubleshooting & Safety

-

Thermal Runaway: If the temperature spikes significantly above the set point, reduce the "Power Max" setting. This is common with high-absorbing solvents like DMSO.

-

Vessel Failure: Always check the calculated vapor pressure of your solvent at the target temperature.

-

Rule of Thumb: Do not exceed 200°C with Methanol or Acetone in standard crimp-top vials.

-

-

Poor Yields (Suzuki): If the pyrimidine remains unreacted, check the "degassing" step.[1] Palladium(0) is sensitive to oxidation. Ensure the color changes from yellow (Pd-phosphine) to black (Pd-black) only at the end of the reaction, not the beginning.

References

-

Kappe, C. O. (2004).[1] "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition, 43(46), 6250-6284.[1] [1]

-

Kaur, P., et al. (2012).[1] "Microwave-assisted synthesis of dihydropyrimidinones: A green approach." Journal of Chemical Sciences, 124, 861–865.[1]

-

Dolšak, A., et al. (2021).[1][4][5] "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Catalysts, 11(4), 456.[1] [1]

-